molecular formula C6H4ClN3 B572732 3-Chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 1207625-18-0

3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B572732
CAS No.: 1207625-18-0
M. Wt: 153.569
InChI Key: ABZZOKSFQKTLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1207625-18-0) is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . It is characterized by a fused pyrrole-pyridazine ring system with a chlorine substituent at position 2. Its storage requires an inert atmosphere at 2–8°C to maintain stability .

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZOKSFQKTLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718828
Record name 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207625-18-0
Record name 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7H-pyrrolo[2,3-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole and pyridazine precursors under specific conditions to form the desired heterocyclic structure. For instance, cyclization of 3-chloropyridazine with pyrrole in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Agent Development : The compound serves as a scaffold for developing potential therapeutic agents targeting various diseases, including cancer and autoimmune disorders. Its structure allows for modifications that can enhance biological activity and specificity towards target proteins or enzymes .

2. Biological Studies

  • Target Interaction Studies : 3-Chloro-7H-pyrrolo[2,3-c]pyridazine is utilized to investigate interactions with biological targets such as enzymes and receptors. These studies help elucidate the compound's pharmacological properties and potential therapeutic effects .

3. Chemical Biology

  • Chemical Probes : It is employed in designing chemical probes that facilitate the investigation of biological pathways and mechanisms. This application is crucial in understanding cellular processes and disease mechanisms .

4. Industrial Applications

  • Agrochemicals and Materials Science : Derivatives of this compound are explored for use in agrochemicals, dyes, pigments, and other industrial products due to their unique structural features and reactivity .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Study Focus Findings
Anticancer ActivityCertain analogs exhibited significant antiproliferative effects against various cancer cell lines (e.g., MDA-MB-231) .
Anti-inflammatory EffectsRelated compounds effectively suppressed COX-2 activity, indicating potential anti-inflammatory properties comparable to established drugs like celecoxib .
Mechanistic InsightsInteraction studies revealed the compound's binding affinity with specific proteins, informing further drug development processes .

Mechanism of Action

The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1)
  • Molecular Formula : C₆H₄BrN₃
  • Molecular Weight : 198.02 g/mol
  • Key Differences :
    • The bromine atom increases molecular weight by ~44.45 g/mol compared to the chloro analogue.
    • Predicted density is 1.894 g/cm³ , higher than the chloro derivative due to bromine’s larger atomic radius .
    • Bromine’s lower electronegativity may alter reactivity in cross-coupling reactions.
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-61-2)
  • Molecular Formula : C₇H₄ClFN₂
  • Key Differences: Substitution of pyridazine with pyridine alters the electron-deficient nature of the ring system.

Methyl-Substituted Derivatives

3-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190313-79-1)
  • Molecular Formula : C₈H₆ClN₃
  • The pyridine core (vs. pyridazine) modifies hydrogen-bonding capabilities .

Positional Isomers and Ring Variants

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 84955-31-7)
  • Molecular Formula : C₆H₅ClN₄
  • Key Differences :
    • Chlorine at position 4 and an amine group at position 2 introduce distinct electronic effects.
    • Higher purity (98%) compared to 3-chloro-7H-pyrrolo[2,3-c]pyridazine (95%) .
7-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1260771-44-5)
  • Molecular Formula : C₇H₅ClN₂
  • Key Differences :
    • Fused pyrrole-pyridine system with chlorine at position 5.
    • Reduced nitrogen content may lower solubility in polar solvents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Solubility Hazard Profile
This compound 153.57 N/A Likely polar aprotic solvents H302, H315, H319, H335
3-Bromo analogue 198.02 1.894 Similar Higher toxicity (predicted)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine 168.58 N/A Moderate aqueous Less hazardous

Biological Activity

3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN3, with a molecular weight of approximately 155.57 g/mol. The compound features a pyrrolo-pyridazine core structure with a chlorine atom at the third position, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites, thereby influencing various signaling pathways critical for cellular function. For instance, it has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed important insights into how modifications to its structure affect its biological activity. The presence of the chlorine atom enhances the compound's ability to interact with biological targets. Various derivatives have been synthesized to explore these effects further:

CompoundModificationBiological Activity
This compoundNoneBase compound; shows significant enzyme inhibition
5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazineBromine substitutionAltered binding affinity; potential for increased potency
3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazineIsopropyl group additionExhibits enhanced anticancer properties

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For example:

  • Cell Line : A549 (lung carcinoma)
    • GI50 : 0.25 μM
  • Cell Line : HeLa (cervical adenocarcinoma)
    • GI50 : 0.029 μM
  • Cell Line : MCF-7 (breast adenocarcinoma)
    • GI50 : 0.035 μM

These results indicate that the compound is effective at low concentrations and may be a promising candidate for further development as an anticancer agent .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. In enzymatic assays, it demonstrated IC50 values ranging from low nanomolar to submicromolar concentrations against various targets:

Target EnzymeIC50 Value (μM)
RET Kinase0.076 ± 0.006
Other KinasesVaries

These findings suggest that structural modifications can significantly enhance the inhibitory potency of the compound against key enzymes involved in tumor growth and survival pathways .

Case Studies

  • In Vivo Studies : A study investigated the effects of this compound on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups.
  • Mechanistic Insights : Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in target proteins, confirming its role as an effective inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.